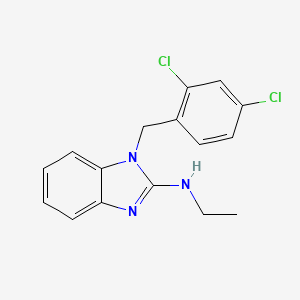

1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, also known as DCBEB, is a compound used in scientific research. It has been used in studies of its biochemical and physiological effects and its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine and similar benzimidazole derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic media. These compounds are known to adsorb onto the steel surface, forming an insoluble complex with ferrous species, thereby preventing corrosion. The effectiveness of these inhibitors is influenced by the molecular structure, with variations in the benzimidazole segments affecting their efficiency. For example, a study showed that the inhibition efficiency increases with the number of benzimidazole segments in the molecule, highlighting the role of molecular design in corrosion inhibition applications (Tang et al., 2013).

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives, including compounds structurally related to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown promise in in vitro studies for their antibacterial and anticancer properties. For instance, certain derivatives have exhibited good antibacterial activity against various bacterial strains and significant cytotoxic activity against cancer cell lines, making them potential candidates for further development as antimicrobial and anticancer agents (Noolvi et al., 2014).

Coordination Chemistry and Anticancer Potential

The coordination chemistry of benzimidazole ligands, including those similar to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, with palladium(II) and platinum(II) has been explored for developing potential anticancer compounds. These complexes have been characterized using various physico-chemical techniques, and some have shown activity against cancer cell lines comparable to that of cisplatin. The research in this area focuses on understanding the interactions between metal centers and benzimidazole ligands and assessing their biological activities, which could lead to new therapeutic agents (Ghani & Mansour, 2011).

Safety and Hazards

Zukünftige Richtungen

While there is limited information on the specific compound “1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine”, research on related compounds suggests potential future directions. For instance, the discovery of a highly active compound, YRL-03, which can effectively reduce lipid accumulation, suggests potential applications in the treatment of non-alcoholic fatty liver disease . Additionally, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N-ethylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3/c1-2-19-16-20-14-5-3-4-6-15(14)21(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSRZOKRZGZZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)

![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)

![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)